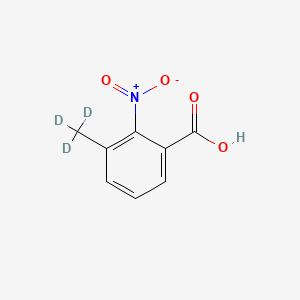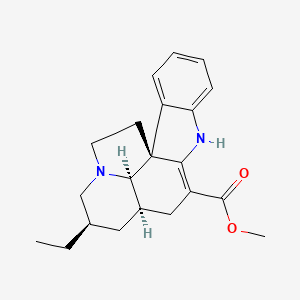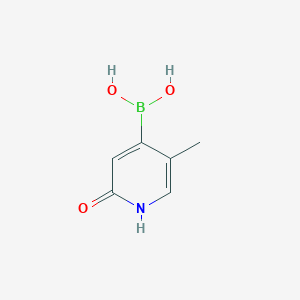![molecular formula C19H25NO2 B13409772 alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha’-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol: is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . It is known for its role as an impurity in Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol involves the reaction of appropriate benzyl alcohol derivatives with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Alpha,alpha’-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceuticals and its potential effects on drug efficacy and safety.
Industry: Utilized in the production of various chemical intermediates and as a quality control standard.
Mechanism of Action
The mechanism of action of alpha,alpha’-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol involves its interaction with specific molecular targets. It is known to interact with serotonin transporters, affecting serotonin reuptake and modulating neurotransmitter levels in the brain . This interaction is crucial for its role as an impurity in Fluoxetine, influencing the drug’s pharmacological effects .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Atomoxetine: A norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).
Paroxetine: Another SSRI used for treating depression and anxiety disorders.
Uniqueness: Alpha,alpha’-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol is unique due to its specific structure and its role as an impurity in Fluoxetine. Its presence can influence the pharmacological properties and safety profile of the drug, making it a compound of interest in pharmaceutical research and quality control .
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[(3-hydroxy-3-phenylpropyl)-methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H25NO2/c1-20(14-12-18(21)16-8-4-2-5-9-16)15-13-19(22)17-10-6-3-7-11-17/h2-11,18-19,21-22H,12-15H2,1H3 |
InChI Key |
YASGSNXKAJKYSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)CCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)


![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
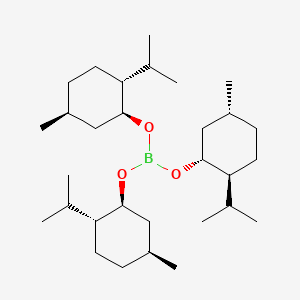
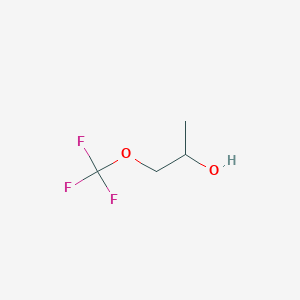

![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

